N(gamma)-nitro-L-arginine is an L-arginine derivative that is L-arginine in which the terminal nitrogen of the guanidyl group is replaced by a nitro group. It is a L-arginine derivative, a N-nitro compound, a member of guanidines and a non-proteinogenic L-alpha-amino acid. An inhibitor of nitric oxide synthetase which has been shown to prevent glutamate toxicity. Nitroarginine has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites. (Neurochem Res 1995:200(4):451-6) Nitroarginine is a natural product found in Trypanosoma brucei with data available. NG-nitro-L-arginine is an amino acid derivative and nitric oxide synthase (NOS) inhibitor with potential antineoplastic and antiangiogenic activities. Upon administration, NG-nitro-L-arginine inhibits the enzyme nitric oxide synthase, thereby preventing the formation of nitric oxide (NO). By preventing NO generation, the vasodilatory effects of NO are abrogated leading to vasoconstriction, reduction in vascular permeability and an inhibition of angiogenesis. As blood flow to tumors is restricted, this may result in an inhibition of tumor cell proliferation. NO plays an important role in tumor blood flow and stimulation of angiogenesis, tumor progression, survival, migration and invasiveness.
Molecular Structure Analysis
Nitroarginine derivatives share a structural similarity with L-arginine, the natural substrate for NOS. This similarity enables them to bind to the active site of NOS. The key difference lies in the nitro group replacing one guanidino nitrogen in nitroarginine. [, , ]
Related Compounds
L-NG-Nitroarginine Methyl Ester (L-NAME)
Compound Description: L-NAME is a potent and widely used inhibitor of nitric oxide synthase (NOS). [] It is often used to investigate the role of nitric oxide (NO) in various physiological and pathological processes. [, ]
Relevance: L-NAME is structurally very similar to nitroarginine, with the addition of a methyl ester group. This structural similarity allows L-NAME to effectively compete with L-arginine, the natural substrate for NOS, thus inhibiting NO production. [] Several studies used L-NAME alongside nitroarginine to investigate the role of NO in different systems, including cardiovascular regulation and neurotransmission. [, , ]
NG-Monomethyl-L-arginine (L-NMMA)
Compound Description: L-NMMA is another arginine analog that acts as a NOS inhibitor. It is often used in research to investigate the physiological and pathological roles of NO. []
Relevance: L-NMMA shares structural similarities with both nitroarginine and L-NAME. While it is a less potent NOS inhibitor compared to L-NAME, it still effectively reduces NO production and is a valuable tool for studying the role of NO. []
L-Arginine
Compound Description: L-Arginine is an essential amino acid and serves as the natural substrate for NOS in the production of NO. []
Relevance: L-Arginine's role as the substrate for NOS directly contrasts nitroarginine's function as a NOS inhibitor. Numerous studies use L-arginine to reverse the effects of NOS inhibitors like nitroarginine and L-NAME, confirming that the observed effects are indeed due to the inhibition of NO synthesis. [, , , ]
D-NG-Nitroarginine Methyl Ester (D-NAME)
Compound Description: D-NAME is the inactive enantiomer of L-NAME. It is often used as a negative control in experiments investigating the effects of NOS inhibition. []
Relevance: Comparing the effects of D-NAME and L-NAME helps confirm that the observed effects of L-NAME (and by extension, nitroarginine) are specifically due to the inhibition of NOS and not due to non-specific effects. [] This comparison reinforces the role of stereospecificity in the interaction between arginine analogs and NOS.
Sodium Nitroprusside (SNP)
Compound Description: SNP is a NO donor that releases NO upon decomposition. It is commonly used in research to investigate the effects of NO on various tissues and systems. [, , ]
Relevance: SNP serves as a contrasting agent to nitroarginine by directly increasing NO levels. This contrast allows researchers to differentiate between the effects caused by NO deficiency (induced by nitroarginine) and those caused by exogenous NO administration. [, , ] This approach helps elucidate the specific roles of NO in various physiological processes.
Oxyhemoglobin
Compound Description: Oxyhemoglobin is the oxygen-bound form of hemoglobin found in red blood cells. It acts as a NO scavenger, binding to and inactivating NO. []
Relevance: Similar to SNP, oxyhemoglobin serves as a tool to manipulate NO levels, contrasting nitroarginine's inhibitory action. By scavenging NO, oxyhemoglobin helps confirm the involvement of NO in the studied pathways and provides further evidence for the specificity of nitroarginine's effects. []
11,12-Epoxy-eicosatrienoic acid (11,12-EET)
Compound Description: 11,12-EET is a biologically active eicosanoid produced by the cytochrome P450 epoxygenase pathway. It has vasodilatory effects. []
Relevance: 11,12-EET is relevant to the study of nitroarginine as both compounds play a role in vasorelaxation. While nitroarginine exerts its effect by inhibiting NO production, 11,12-EET acts through a different pathway involving cytochrome P450 epoxygenase. [] Understanding these different pathways is crucial in dissecting the complexities of vasoregulation.
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is a lipid mediator belonging to the prostaglandin family. It has diverse physiological effects, including vasodilation and inflammation. []
Relevance: PGE2 is another vasodilator studied in conjunction with nitroarginine to understand the interplay of different vasoactive pathways. Studies suggest that PGE2 may be involved in the central nervous system's response to inflammation and could be a potential target for therapies related to pain and inflammation. []
Source and Classification
Nitroarginine is classified as a nitric oxide synthase inhibitor. It is primarily used in research to study the effects of nitric oxide in biological systems. The compound is derived from L-arginine through the introduction of a nitro group at the ω position. It has been extensively studied for its impact on vascular function and its role in various physiological and pathological processes.
Synthesis Analysis
The synthesis of nitroarginine can be achieved through several methods. One notable approach involves the use of N-Boc-protected L-arginine, which is nitrated to form Nω-nitro-L-arginine. The synthesis typically includes the following steps:
Protection of the Amino Group: The amino group of L-arginine is protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl).
Nitration: The protected L-arginine is subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.
Deprotection: After nitration, the protecting group is removed to yield Nω-nitro-L-arginine.
In one study, the synthesis involved coupling reactions followed by amide reductions under controlled conditions to produce various dipeptide amides containing Nω-nitro-L-arginine.
Chemical Reactions Analysis
Nitroarginine primarily participates in reactions involving nitric oxide synthase inhibition. The compound competes with L-arginine for binding sites on nitric oxide synthase enzymes, thereby reducing the production of nitric oxide. Key reactions include:
Inhibition of Nitric Oxide Production: Nitroarginine inhibits all three isoforms of nitric oxide synthase—neuronal nitric oxide synthase, endothelial nitric oxide synthase, and inducible nitric oxide synthase—by blocking substrate access.
Vasoconstriction Effects: Due to its inhibitory action on nitric oxide production, nitroarginine induces vasoconstriction in various vascular tissues.
Mechanism of Action
The mechanism by which nitroarginine exerts its effects involves competitive inhibition of nitric oxide synthase. When administered, it competes with L-arginine at the active site of the enzyme, leading to decreased levels of nitric oxide production. This reduction in nitric oxide results in:
Vasoconstriction: As nitric oxide is a potent vasodilator, its inhibition leads to increased vascular resistance.
Altered Neurotransmission: Inhibition may affect neurotransmitter release and uptake in neuronal tissues.
Physical and Chemical Properties Analysis
Nitroarginine exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white crystalline powder.
Solubility: Nitroarginine is soluble in water and other polar solvents.
Stability: The compound remains stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
These properties make nitroarginine suitable for various experimental applications in biochemistry and pharmacology.
Applications
Nitroarginine finds extensive use in scientific research due to its role as an inhibitor of nitric oxide synthase:
Cardiovascular Research: It has been utilized to study coronary constriction and vasodilation mechanisms.
Neuroscience Studies: Nitroarginine's effects on neurotransmitter dynamics have been investigated, particularly regarding dopamine transport in striatal tissues.
Cancer Research: Its ability to modulate nitric oxide levels has implications for cancer therapies involving immune responses.
Pharmacological Studies: Nitroarginine serves as a biochemical tool for understanding the physiological roles of nitric oxide in various biological systems.
N omega Nitro L Arginine N omega-Nitro-L-Arginine N(G)-Nitroarginine N(omega)-Nitroarginine NG Nitro L Arginine NG Nitroarginine NG-Nitro-L-Arginine NG-Nitroarginine Nitroarginine NO2Arg NOARG omega Nitroarginine omega-Nitro-L-Arginine, N omega-Nitroarginine
Canonical SMILES
C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Isomeric SMILES
C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An inhibitor of nitric oxide synthetase which has been shown to prevent glutamate toxicity. Nitroarginine has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites. (Neurochem Res 1995:200(4):451-6)
NIBR0213 is an orally bioavailable, potent, and selective antagonist of sphingosine-1-phosphate receptor-1 (S1P1) with IC50 values of 2.5 and 2.0 nM for the hS1P1 in a Ca2+ mobilization assay and GTPγS assay, respectively. It is inactive at S1P2, S1P3, and S1P4 receptors (IC50s = >20, >10, and >10 µM, respectively in a Ca2+ mobilization assay). S1P1 plays a key role in the immune system, regulating lymphocyte egress from lymphoid tissues into the circulation. In rats, NIBR0213 (30 mg/kg) reduces peripheral blood lymphocytes by 75-85% for up to 24 hours. In a mouse model of experimental autoimmune encephalitis (EAE), it significantly reduces disease severity up to 26 days, when administered at 30 mg/kg twice per day for three days, then 60 mg/kg twice per day. However, in a rat model of adjuvant-induced arthritis, chronic administration of 30 mg/kg induces pulmonary damage and chronic lung inflammation. Potent and Selective S1P Antagonist with Efficacy in Experimental Autoimmune Encephalomyelitis NIBR-0213 is a potent and selective S1P antagonist with efficacy in experimental autoimmune encephalomyelitis.
Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2, also known as GPR183) is an oxysterol receptor involved in B cell migration and function. NIBR189 is an antagonist of EBI2 (IC50s = 11 and 15 nM for human and mouse receptors, respectively). It is selective for EBI2 over a panel of other receptors, enzymes, and transporters. NIBR189 blocks the oxysterol-induced migration of U937 monocytic cells. A high-affinity, potent and selective EBI2 (GPR183) antagonist (IC50 = 16 nM against 10 nM 7α,25-OHC for binding human EBI2) that inhibits 7α,25-OHC-induced GTPγS binding (IC50 = 8.5 and 7.0 nM, respectively, against 0.33 and 0.1 nM OHC; human EBI2-expressing CHO membrane), calcium mobilization (IC50 = 11 and 15 nM using human or mouse EBI2-transfected cells, respectively), and chemotaxis (IC50 = 0.3 nM against 20 nM OHC-induced U937 migration). NBIR189 displays no inhibitory potency against 5HT2A, muscarinic acetylcholine receptor M2, adrenoreceptor α1A, nor significant affintiy toward 18 other GPCRs/transporters/enzymes, and exhibits good pharmacokinetic properties and oral availability in mice (AUC = 3608 nmol h/L, Cmax = 835 nM, tmax = 1 h, F = 49%; 3 mg/kg p.o.). A useful tool for probing EBI2-mediated physiological functions and autoimmune disorders. Potent and selective antagonist of the G protein-coupled receptor identified as EBI2 (GPR183) (IC50 values are 11 and 15 nM for human and mouse EBI2 receptors, respectively). This compound exhibits selectivity for EBI2 over other receptors, enzymes and transporters. In addition, NIBR189 blocks oxysterol-induced migration of U937 monocyte cells. NIBR-189 is a potent and selective EBI2 (GPR183) receptor antagonist (IC50 values are 11 and 15 nM for human and mouse EBI2 receptors respectively). NIBR-189 blocks migration of a monocyte cell line called U937, suggesting a functional role of the oxysterol/EBI2 pathway in these immune cells.
NIC3 is a Novel inhibitor of homodimerization of oncogenic NAC1 protein, down-regulating NAC1 protein, sensitizing drug-resistant tumor cells to conventional chemotherapy and enhancing the anti-metastatic effect of the antiangiogenic agent bevacizumab both in vitro and in vivo.
NIC is an inhibitor of host invasion. It acts by targeting malaria merozoite surface protein-1 (MSP-1). It is also an inhibitor of VEGF binding to immobilized heparin.
Nicanartine is a lipophilic antioxidant with both antiproliferative and lipid-lowering properties. Treatment with nicanartine both decreases plasma LDL cholesterol and increases plasma HDL cholesterol.
Nicainoprol, also known as CAS-924; RU-42924, is calcium channel antagonist and a putative class I antiarrhythmic agent. Nicainoprol could be useful in the prevention and treatment of arrhythmias associated with acute myocardial infarction.